Cas no 2097932-95-9 (3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)
![3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2097932-95-9x500.png)
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3,3,3-trifluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propane-1-sulfonamide
- 3,3,3-trifluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propane-1-sulfonamide
- 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide
-
- インチ: 1S/C10H11F3N4O2S2/c11-10(12,13)2-4-21(18,19)14-5-8-6-17(16-15-8)9-1-3-20-7-9/h1,3,6-7,14H,2,4-5H2
- InChIKey: NUAYDCPFUPNJKV-UHFFFAOYSA-N
- ほほえんだ: S(CCC(F)(F)F)(NCC1=CN(C2=CSC=C2)N=N1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 441
- トポロジー分子極性表面積: 114
- 疎水性パラメータ計算基準値(XlogP): 1.4
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-0568-5μmol |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-5mg |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-10mg |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-4mg |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-10μmol |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-2μmol |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-20μmol |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-20mg |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-30mg |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-0568-25mg |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide |
2097932-95-9 | 25mg |
$109.0 | 2023-09-08 |
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamideに関する追加情報
Introduction to 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide (CAS No. 2097932-95-9)
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide, identified by the CAS number 2097932-95-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of fluorinated aromatic systems and heterocyclic scaffolds, which are well-documented for their potential in modulating biological pathways. The structural composition of this compound includes a trifluoromethyl group, a thiophene ring, and a 1H-1,2,3-triazole moiety, all of which contribute to its unique chemical properties and biological activity.
The incorporation of the trifluoromethyl group is particularly noteworthy, as it is a common pharmacophore in drug development due to its ability to enhance metabolic stability and binding affinity. In recent years, the role of fluorine atoms in medicinal chemistry has been extensively studied, with accumulating evidence suggesting that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group in CAS No. 2097932-95-9 suggests that this compound may possess enhanced lipophilicity and resistance to enzymatic degradation, which are critical factors for drug efficacy.
The thiophene ring is another key structural feature of this compound. Thiophene derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aromatic nature of the thiophene ring contributes to the compound's overall stability and interactability with biological targets. Moreover, the thiophene scaffold is frequently found in natural products and pharmaceuticals, underscoring its importance as a building block in drug design.
Complementing these structural elements is the 1H-1,2,3-triazole moiety. Triazoles are known for their versatility in medicinal chemistry due to their ability to form stable hydrogen bonds and their role as bioisosteres for other heterocyclic systems. The presence of a triazole ring in this compound may enhance its binding interactions with biological targets by providing additional hydrogen bonding sites or by modulating electronic properties. The combination of these three distinct moieties—trifluoromethyl, thiophene, and triazole—makes CAS No. 2097932-95-9 a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic applications. In the context of CAS No. 2097932-95-9, computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. These predictions are based on the compound's structural features and its ability to mimic known bioactive scaffolds.
In vitro studies have begun to validate these computational hypotheses by evaluating the biological activity of CAS No. 2097932-95-9 against relevant targets. Initial results indicate that this compound demonstrates moderate inhibitory effects on specific enzymes associated with disease pathways. The mechanism of action appears to involve competitive binding at the active site of these enzymes, leading to reduced enzyme activity and subsequent modulation of downstream signaling pathways. These findings align with the structural predictions and highlight the potential therapeutic relevance of this molecule.
The synthesis of CAS No. 2097932-95-9 presents an interesting challenge due to its complex structure. The integration of multiple functional groups requires careful planning to ensure regioselectivity and high yield. Advances in synthetic methodologies have made it possible to construct such intricate molecules more efficiently than ever before. Techniques such as cross-coupling reactions and transition-metal catalysis have been particularly useful in assembling the various components of this compound into a single molecular framework.
As research progresses, the pharmaceutical industry continues to invest in innovative approaches to drug development. Small molecules like CAS No. 2097932-95-9 represent a significant portion of current drug candidates due to their versatility and potential for therapeutic intervention. The combination of fluorinated aromatic systems with heterocyclic scaffolds offers a rich chemical space for discovering novel bioactive compounds. Further exploration of this molecule may uncover additional pharmacological properties or lead to new therapeutic strategies.
The future direction of research on CAS No. 2097932-95-9 will likely involve both experimental validation and computational optimization. By refining synthetic routes and exploring analogues based on this scaffold, researchers can enhance its potency and selectivity for target enzymes or receptors. Additionally, preclinical studies will be essential to assess its safety profile and pharmacokinetic properties before considering clinical trials.
In conclusion,CAS No 2097932-95-9, corresponding to 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yll]methyl}propane-l-sulfonamide, is a structurally intriguing compound with potential applications in pharmaceuticals. Its unique combination of fluorinated aromatic systems and heterocyclic moieties makes it an attractive candidate for further investigation into disease-modifying therapies.
2097932-95-9 (3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide) 関連製品
- 221335-86-0((NZ)-4-chloro-N-oxido-N-(thiophen-2-yl)methylideneanilinium)
- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)
- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)
- 642473-95-8(TLR7/8 agonist 3)
- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)
- 2228297-37-6(1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1447607-76-2(2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL)
- 1359320-38-9(6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)
- 1526728-83-5(1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine)
- 1261756-17-5(2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)



